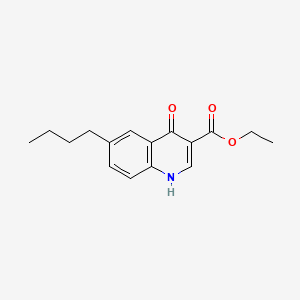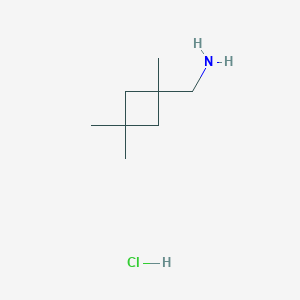
(1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2241139-32-0 . It has a molecular weight of 163.69 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N.ClH/c1-7(2)4-8(3,5-7)6-9;/h4-6,9H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of the compound.It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.
科学的研究の応用
Synthesis and Polymerization
One foundational study details the synthesis of trimethyl bicyclobutane-1,2,2-tricarboxylate, which involves a multi-step process including the ferric chloride-catalyzed addition of chloroform to methyl acrylate. This compound polymerized under free radical initiation, suggesting potential applications in material science and polymer chemistry due to its unique polymerization behavior and the resulting polymers' properties (Hall & Fischer, 1977).
Medicinal Chemistry and Drug Synthesis
Research has extended into medicinal chemistry, where derivatives of similar structures have been synthesized for their biological activities. For example, a series of amino acid methyl ester hydrochlorides were prepared, demonstrating the compound's versatility in synthesizing biologically active molecules (Li & Sha, 2008). Another study focused on the synthesis of N'-substituted N-(1-phenylcyclopentylmethyl)oxamides, highlighting the broad spectrum of biological activity these compounds can exhibit (Aghekyan et al., 2013).
Advanced Synthesis Techniques
The versatility of related structures is further evidenced by the development of zinc(II) complexes as pre-catalysts for polylactide synthesis, showcasing the role of such compounds in catalysis and polymer chemistry (Kwon et al., 2015). Additionally, research into the most twisted amide demonstrates the unique properties and reactions of these compounds, with potential implications for understanding molecular structure and reactivity (Kirby et al., 2001).
Novel Applications and Future Directions
Beyond traditional synthetic applications, these compounds are being explored for their potential in new areas of science and technology. For instance, iron(III) catecholates have been synthesized for applications in cellular imaging and photocytotoxicity, indicating the expanding role of these compounds in biomedical research (Basu et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(1,3,3-trimethylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)4-8(3,5-7)6-9;/h4-6,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJPHZKTBYINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride | |
CAS RN |
2241139-32-0 |
Source


|
| Record name | 1-(1,3,3-trimethylcyclobutyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Bromomethyl)-6-oxaspiro[3.5]nonane](/img/structure/B2711597.png)
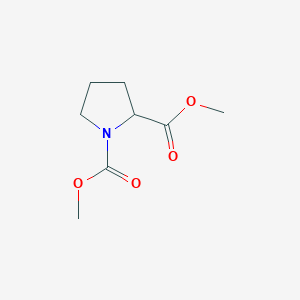
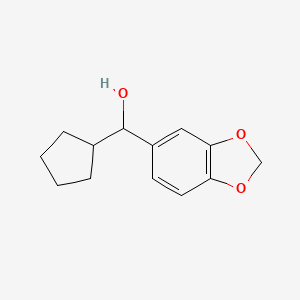
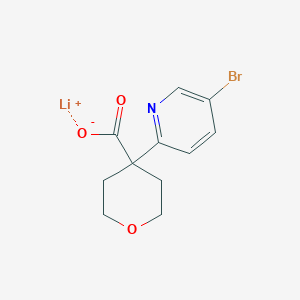
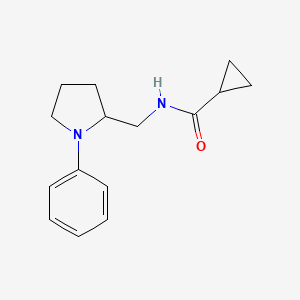
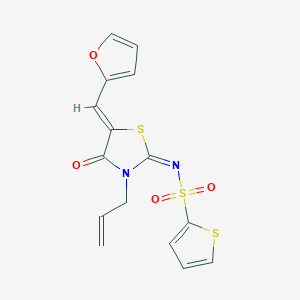


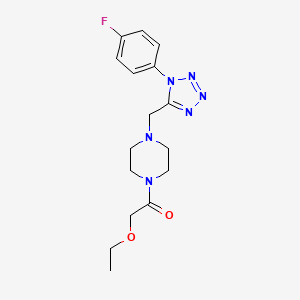
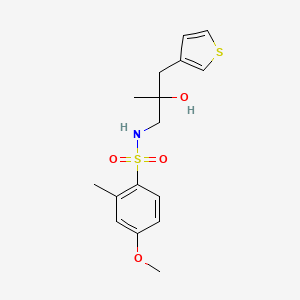
![7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine](/img/structure/B2711614.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2711615.png)
